molecular formula C11H9NO3S3 B5907565 2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B5907565
M. Wt: 299.4 g/mol
InChI Key: OPCTXYOBPGILAL-YVMONPNESA-N
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Description

2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a chemical compound that belongs to the thiazolidinedione class of drugs. It is also known as pioglitazone, which is a medication used to treat type 2 diabetes. Pioglitazone works by decreasing insulin resistance in the body, which helps to control blood sugar levels.

Mechanism of Action

Pioglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. Pioglitazone also reduces hepatic glucose production and increases insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
Pioglitazone has been shown to have a number of biochemical and physiological effects. These include:
- Improved insulin sensitivity and glucose metabolism
- Reduced hepatic glucose production
- Increased insulin secretion from pancreatic beta cells
- Anti-inflammatory effects
- Anti-atherogenic effects
- Anti-tumor effects
- Inhibition of angiogenesis

Advantages and Limitations for Lab Experiments

Pioglitazone has several advantages and limitations for lab experiments. Some of the advantages include:
- Well-established synthesis method
- Extensive research on its mechanism of action and therapeutic effects
- Availability of animal models for studying its effects
Some of the limitations include:
- Limited solubility in water, which can make it difficult to administer in certain experiments
- Potential for off-target effects, which can complicate interpretation of results
- Ethical concerns related to the use of animal models for studying its effects

Future Directions

There are several future directions for research on pioglitazone. Some of these include:
- Further investigation of its anti-tumor effects and potential use in cancer treatment
- Development of more effective delivery methods to improve its solubility and bioavailability
- Investigation of its effects on other metabolic pathways and diseases, such as Alzheimer's disease and fatty liver disease
- Exploration of its potential use in combination therapy with other drugs for improved therapeutic outcomes.

Synthesis Methods

The synthesis of pioglitazone involves a multi-step process that begins with the reaction of 2-bromo-4'-methylbiphenyl with thionyl chloride to form 2-chloro-4'-methylbiphenyl. This compound is then reacted with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-4'-methylbiphenyl-2-carbaldehyde. The aldehyde group is then reduced to form 2-(2-thienyl)-4'-methylbiphenyl-2-methanol, which is then reacted with thionyl chloride to form 2-(2-thienyl)-4'-methylbiphenyl-2-methylsulfonyl chloride. This compound is then reacted with 2-aminothiazoline to form pioglitazone.

Scientific Research Applications

Pioglitazone has been extensively studied for its potential therapeutic effects in various diseases, including type 2 diabetes, cardiovascular disease, and cancer. In type 2 diabetes, pioglitazone has been shown to improve insulin sensitivity and glucose metabolism, leading to better glycemic control. Pioglitazone has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention of cardiovascular disease. In cancer, pioglitazone has been shown to have anti-tumor effects and to inhibit angiogenesis, which may be useful in the treatment of certain types of cancer.

properties

IUPAC Name

2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S3/c1-6(10(14)15)12-9(13)8(18-11(12)16)5-7-3-2-4-17-7/h2-6H,1H3,(H,14,15)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCTXYOBPGILAL-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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